(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
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Overview
Description
(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and a hexahydroisoindole core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Diels-Alder reaction, which forms the hexahydroisoindole core. This reaction can be carried out using various dienophiles and dienes under controlled conditions to ensure high stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the desired purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to a hydroxyl group.
Substitution: Various nucleophiles can replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- (3R,7aR)-2-cyclohexyl-1-oxo-3-phenyl-octahydro-1H-isoindole-3a-carboxylic acid
- (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
Uniqueness
What sets (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of both cyclohexyl and phenyl groups. These features contribute to its unique chemical properties and potential biological activities .
Properties
IUPAC Name |
(3S,7aS)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-19-17-13-7-8-14-21(17,20(24)25)18(15-9-3-1-4-10-15)22(19)16-11-5-2-6-12-16/h1,3-4,9-10,16-18H,2,5-8,11-14H2,(H,24,25)/t17-,18+,21?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJWDXHLQPXSAU-IZKAZRHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2[C@H](C3(CCCC[C@@H]3C2=O)C(=O)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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